2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
Overview
Description
2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid is a useful research compound. Its molecular formula is C15H13N3O4 and its molecular weight is 299.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the superoxide anion (O2–) or singlet oxygen (1O2) . These are reactive oxygen species (ROS) that play crucial roles in various biological processes, including cellular signaling, host defense, and cell death.
Mode of Action
The compound, also known as MCLA, interacts with its targets through a chemiluminescent reaction . MCLA reversibly reacts with superoxide to form an adduct, which irreversibly decays to produce cold light at approximately 465 nm . This reaction has an apparent rate constant of approximately 105 M–1s–1 .
Pharmacokinetics
It’s known that the compound is soluble in water, dmso, and dmf , which could influence its bioavailability.
Result of Action
The chemiluminescent reaction of MCLA with superoxide is a sensitive means of detecting superoxide . Its most notable application is in the study of leukocyte function . The light emission resulting from the reaction can be detected and quantified using a microplate luminometer .
Action Environment
The compound is stable when stored at -20ºC in a dry, light-protected environment . The reaction buffer used in the chemiluminescent reaction can influence the compound’s action . For example, different buffers are used for cytochrome C and mitochondrial proteins . Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-22-11-4-2-3-10(7-11)12-8-13-15(21)17(9-14(19)20)5-6-18(13)16-12/h2-8H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMPXCCICVSARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156064 | |
Record name | Pyrazolo[1,5-a]pyrazine-5(4H)-acetic acid, 2-(3-methoxyphenyl)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338692-18-4 | |
Record name | Pyrazolo[1,5-a]pyrazine-5(4H)-acetic acid, 2-(3-methoxyphenyl)-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338692-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrazine-5(4H)-acetic acid, 2-(3-methoxyphenyl)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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